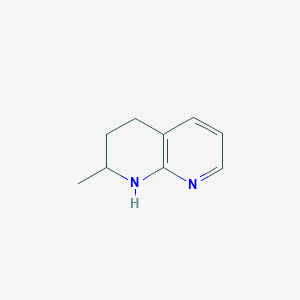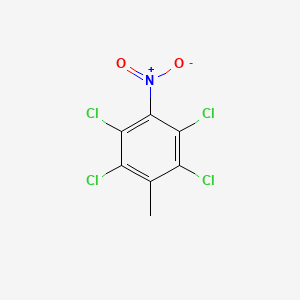
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene is an organic compound with the molecular formula C7H3Cl4NO2. It is a derivative of benzene, characterized by the presence of four chlorine atoms, one methyl group, and one nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene can be synthesized through a multi-step process involving the chlorination and nitration of benzene derivatives. The typical synthetic route includes:
Chlorination: Benzene is first chlorinated to produce 1,2,4,5-tetrachlorobenzene.
Nitration: The tetrachlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Methylation: Finally, the nitrated compound undergoes methylation to introduce the methyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反应分析
Types of Reactions: 1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 1,2,4,5-tetrachloro-3-methyl-6-aminobenzene.
Oxidation: Formation of 1,2,4,5-tetrachloro-3-carboxy-6-nitrobenzene.
科学研究应用
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,4,5-tetrachloro-3-methyl-6-nitrobenzene involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methyl group also contribute to the compound’s reactivity and specificity towards certain molecular targets.
相似化合物的比较
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene can be compared with other similar compounds, such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: Lacks the methyl group, making it less hydrophobic and potentially less reactive in certain biological systems.
1,2,3,4-Tetrachloro-5-nitrobenzene: An isomer with different chlorine atom positions, leading to different chemical and biological properties.
1,2,4,5-Tetrachloro-3-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H3Cl4NO2 |
|---|---|
分子量 |
274.9 g/mol |
IUPAC 名称 |
1,2,4,5-tetrachloro-3-methyl-6-nitrobenzene |
InChI |
InChI=1S/C7H3Cl4NO2/c1-2-3(8)5(10)7(12(13)14)6(11)4(2)9/h1H3 |
InChI 键 |
QLRPRUKUFBCCOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
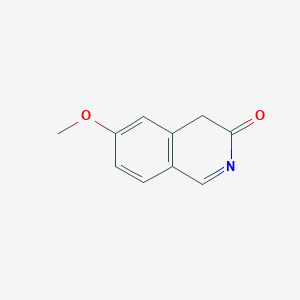
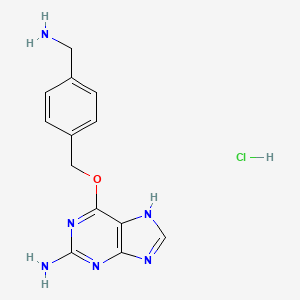
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
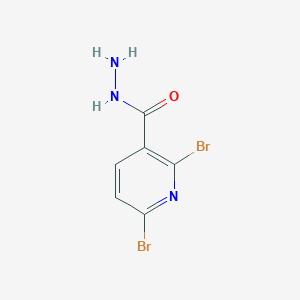

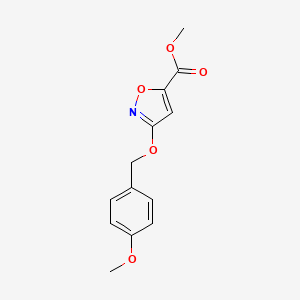

![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)

